molecular formula C13H19NO B8632590 3-((Cyclohexylamino)methyl)phenol

3-((Cyclohexylamino)methyl)phenol

Cat. No. B8632590
M. Wt: 205.30 g/mol
InChI Key: XNCKREKYUMQAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090651B2

Procedure details

Under argon atmosphere, BBr3 (9.1 mL of 1M solution in CH2Cl2 9.1 mmol) was slowly added at 0° C. to a solution of N-(3-methoxybenzyl)-cyclohexylamine in CH2Cl2 (40 mL). After stirring 3 h at room temperature, the reaction mixture was quenched with saturated sodium bicarbonate and extracted with ethyl acetate. The organic phase was washed with brine, dried over magnesium sulfate, filtered, and evaporated to provide 314 mg of cyclohexylamine 22 (50% yield) which was used without further purification. 1H NMR (300 MHz, acetone-d6) δ 1.12-1.31 (m, 5H), 1.59 (m, 1H), 1.73 (m, 2H), 1.92 (m, 2H), 2.53 (m, 1H), 3.77 (s, 2H), 6.70 (dd, J=1.9 and 8.9 Hz, 1H), 6.84 (d, J=7.4 Hz, 1H), 6.91 (s, 1H), 7.12 (t, J=7.8 Hz, 1H) ppm. N-(3-hydroxybenzyl)-piperidine 22b was obtained using the same procedure (25% overall yield). 1H NMR (300 MHz, acetone-d6) δ 1.50-2.30 (m, 6H), 2.80-3.50 (m, 4H), 4.18 (s, 2H), 6.94 (m, 1H), 7.24 (m, 2H), 7.34 (s, 1H), 8.91 (br s, 1H), 11.24 (br s, 1H) ppm.
Name
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:8]=[C:9]([CH:18]=[CH:19][CH:20]=1)[CH2:10][NH:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(Cl)Cl>[OH:6][C:7]1[CH:8]=[C:9]([CH:18]=[CH:19][CH:20]=1)[CH2:10][NH:11][CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
9.1 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CNC2CCCCC2)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C=C(CNC2CCCCC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 314 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.